Cas no 1361709-07-0 (2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride)

2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride structure
1361709-07-0 structure
Product name:2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride
CAS No:1361709-07-0
MF:C13H3Cl3F4O
MW:357.514934778214
CID:4995899

2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride
    • Inchi: 1S/C13H3Cl3F4O/c14-5-3-1-2-4(8(5)15)6-9(17)11(19)7(13(16)21)12(20)10(6)18/h1-3H
    • InChI Key: SHPJZVBVHNNVIY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C(=C(C(C(=O)Cl)=C(C=1F)F)F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 384
  • XLogP3: 5.7
  • Topological Polar Surface Area: 17.1

2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011005425-250mg
2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride
1361709-07-0 97%
250mg
475.20 USD 2021-07-05
Alichem
A011005425-1g
2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride
1361709-07-0 97%
1g
1,504.90 USD 2021-07-05
Alichem
A011005425-500mg
2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride
1361709-07-0 97%
500mg
798.70 USD 2021-07-05

Additional information on 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride

Introduction to 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride (CAS No. 1361709-07-0)

2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, identified by its CAS number 1361709-07-0, is a halogenated biphenyl derivative featuring both chloro and fluoro substituents, which contribute to its reactivity and potential applications in synthetic chemistry.

The molecular structure of 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride consists of a biphenyl core with chloro groups at the 2' and 3' positions and fluoro groups at the 2, 3, 5, and 6 positions. This arrangement creates a highly electron-deficient system, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents enhances its utility in various chemical transformations, including nucleophilic substitution reactions and cross-coupling reactions.

In recent years, there has been growing interest in halogenated biphenyls due to their role as key building blocks in the development of novel pharmaceuticals and agrochemicals. The compound 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride has been explored in several synthetic pathways that leverage its reactive sites for the construction of biologically active scaffolds. For instance, the carbonyl chloride functionality at the 4-position allows for facile conversion into esters, amides, and other derivatives through nucleophilic acyl substitution reactions.

One of the most compelling applications of 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride is in the synthesis of heterocyclic compounds. Researchers have utilized this compound as a precursor in the preparation of fused ring systems such as benzodiazepines and quinolines. The halogen atoms provide convenient handles for further functionalization, enabling the construction of complex molecular architectures with high precision. These heterocyclic compounds are of particular interest in medicinal chemistry due to their potential as therapeutic agents.

The reactivity of 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride has also been exploited in the development of catalytic systems. For example, it has been used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds into target molecules. The electron-withdrawing nature of the chloro and fluoro groups enhances the electrophilicity of the carbonyl carbon, facilitating these transformations under mild conditions. Such catalytic approaches are crucial for efficient synthetic methodologies in drug discovery.

Recent studies have highlighted the role of 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride in the development of novel materials with applications beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The halogenated biphenyl core can be incorporated into polymers and small molecules that exhibit desirable optical and electronic characteristics. This opens up possibilities for advancements in fields such as organic light-emitting diodes (OLEDs) and photovoltaics.

The synthesis of 2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride itself is a testament to the progress in synthetic organic chemistry. Modern techniques allow for its preparation with high yield and purity through multi-step sequences that showcase innovative methodologies. These synthetic routes often involve transition metal catalysis and advanced purification techniques to ensure optimal performance in subsequent applications.

In conclusion,2',3'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carbonyl chloride (CAS No. 1361709-07-0) represents a versatile intermediate with broad utility across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research where it serves as a precursor for biologically active molecules. Additionally,this compound's potential applications extend to materials science, where it contributes to the development of innovative electronic materials. As research continues to uncover new uses for halogenated biphenyls,the importance of compounds like2',3'-Dichloro-2'3'5'6-tetrafluoro-biphenyl-4-carbonyl chlorideis expected to grow further.

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